N1,N1-DIMETHYL-N3-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N1-DIMETHYL-N3-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N3-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the dicarboxamide group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages to monitor the reaction progress and to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N3-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N1,N1-DIMETHYL-N3-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It is used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N3-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-propylpropane-1,3-diamine: This compound shares structural similarities but lacks the thiadiazole ring.
1,3-Propanediamine, N1,N1-dimethyl-N3-propyl-: Another similar compound with a different functional group arrangement.
Uniqueness
The presence of the thiadiazole ring in N1,N1-DIMETHYL-N3-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE distinguishes it from other similar compounds. This ring imparts unique biological activities and enhances the compound’s binding affinity to specific molecular targets. The combination of the piperidine and thiadiazole moieties makes this compound particularly interesting for research and development in various scientific fields.
Properties
IUPAC Name |
1-N,1-N-dimethyl-3-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-10(2)8-12-17-18-14(23-12)16-13(21)11-6-5-7-20(9-11)15(22)19(3)4/h10-11H,5-9H2,1-4H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCSCKBJZEXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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